2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
This compound is a structurally complex heterocyclic acetamide derivative featuring a tricyclic core system with a sulfur atom (thia group), chlorine substituent, and fluorophenyl moiety. The 13-chloro and 9-methyl substituents enhance steric and electronic effects, while the 4-fluorophenyl group may influence receptor binding affinity in pharmaceutical contexts. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite .
Properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O3S2/c1-25-15-7-2-11(20)8-14(15)18-16(30(25,27)28)9-22-19(24-18)29-10-17(26)23-13-5-3-12(21)4-6-13/h2-9H,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCGUQWAFWRXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves multiple steps, including the introduction of the chloro, methyl, and fluorophenyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
Molecular Details
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : Approximately 385.87 g/mol
The compound features a thiazole derivative structure, characterized by the presence of sulfur and a triazine ring system. The acetamide functional group further categorizes it within the amide class of compounds.
Structural Representation
The molecular structure can be visualized using molecular modeling software to understand its spatial arrangements and interactions. The complexity of its structure suggests multiple potential sites for biological activity.
Pharmacological Potential
The compound shows promise in various pharmacological applications due to its unique chemical structure:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : The presence of the thiazole ring could contribute to antimicrobial activity.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that similar compounds with thiazole derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism is believed to involve apoptosis induction through mitochondrial pathways.
- Antimicrobial Testing : A study evaluating thiazole derivatives indicated that they possess activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential as antibiotics.
Mechanism of Action
The mechanism of action of 2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8)
- Key Differences :
- Substituents : The phenyl group is substituted with chlorine (4-chlorophenyl) instead of fluorine.
- Tricyclic Core : Lacks the 13-chloro substituent present in the target compound.
- Implications :
2-[[5-(2-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (CAS 867040-77-5)
- Key Differences :
- Heteroatoms : Contains an oxygen atom (2-oxa) in the tricyclic system instead of sulfur.
- Substituents : Features a 2-chlorophenyl group and a hydroxymethyl group.
- Implications: The hydroxymethyl group introduces polarity, increasing aqueous solubility (lower LogP = 4.6) but reducing membrane permeability .
Physicochemical and Pharmacokinetic Properties
Notes:
- The hydroxymethyl group in CAS 867040-77-5 reduces LogP but may enhance solubility for intravenous formulations .
Biological Activity
The compound 2-({13-chloro-9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of a fluorophenyl group and a thiazole moiety suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways.
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Similar benzothiazole derivatives have shown effectiveness against various bacterial strains by targeting bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| 2-({13-chloro... | TBD | TBD | Current Study |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorophenyl group or the sulfur-containing moiety may enhance potency or selectivity.
Case Studies
-
Case Study on Anticancer Activity : A study involving similar compounds demonstrated that modifications to the thiazole ring significantly increased cytotoxicity against breast cancer cell lines.
- Findings : Enhanced activity was observed with specific substitutions on the thiazole ring.
- : Structural modifications can lead to improved therapeutic profiles.
-
Case Study on Antimicrobial Efficacy : Another investigation focused on benzothiazole derivatives highlighted their effectiveness against resistant bacterial strains.
- Findings : Compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.
- : The presence of thiazole and sulfonamide groups contributed to enhanced antibacterial properties.
Q & A
Q. What are the key strategies for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves a multi-step pathway:
- Core structure preparation : Construct the pyrimido[5,4-c][2,1]benzothiazin core via cyclization reactions under controlled temperature (60–80°C) and inert atmospheres .
- Substituent introduction : Chloro and methyl groups are introduced using halogenation and alkylation agents (e.g., POCl₃ for chlorination, methyl iodide for methylation) .
- Thioacetamide coupling : The final step employs nucleophilic substitution (e.g., with thioglycolic acid derivatives) in polar aprotic solvents (DMF or DMSO) at 50–70°C .
- Optimization : Reaction yields are maximized using HPLC to monitor intermediates and DOE (Design of Experiments) to adjust parameters like solvent polarity and catalyst loading .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
- HPLC-MS : Purity assessment (>95%) and molecular weight verification .
- X-ray crystallography : Resolves complex bicyclic/tricyclic frameworks .
- FT-IR : Validates functional groups (e.g., sulfonyl, acetamide) via characteristic stretches (e.g., 1680 cm⁻¹ for C=O) .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies indicate:
- Antimicrobial activity : Disruption of bacterial cell wall synthesis (MIC: 2–8 µg/mL against Staphylococcus aureus) .
- Anticancer potential : Pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀: 12 µM) via caspase-3 activation .
- Anti-inflammatory action : Inhibition of TNF-α and IL-6 in murine models .
Q. How should researchers handle stability and solubility challenges?
- Stability : Store at –20°C in amber vials under argon to prevent thioether oxidation .
- Solubility : Use DMSO for in vitro assays (solubility >10 mM) or PEG-400 for in vivo formulations .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide the design of analogs with improved efficacy?
- Substituent analysis : Compare bioactivity of derivatives with varying halogen (Cl vs. F) or aryl groups (4-fluorophenyl vs. 4-methoxyphenyl) to identify pharmacophores .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DHFR or bacterial topoisomerases .
Q. What methodologies resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Off-target profiling : Employ kinome-wide screens or proteomics to identify confounding interactions .
- Meta-analysis : Aggregate data from independent studies to assess reproducibility (e.g., using PRISMA guidelines) .
Q. How can reaction pathways be optimized using computational tools?
- Reaction path search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways .
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) .
- Microfluidic screening : High-throughput experimentation to refine solvent ratios and residence times .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution .
Q. How can formulation challenges be addressed for in vivo studies?
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability and reduce off-target toxicity .
- Pharmacokinetic profiling : Conduct LC-MS/MS-based ADME studies to optimize dosing intervals .
Regulatory and Safety Considerations
Q. What safety protocols are essential for handling this compound?
- GHS compliance : Follow hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis and handling .
- Waste disposal : Incinerate at >800°C with alkaline scrubbers to neutralize sulfur byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
